

1,3-Dibromo-2-fluoro-4-nitrobenzene physical and chemical properties

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Compound of Interest

Compound Name: *1,3-Dibromo-2-fluoro-4-nitrobenzene*

Cat. No.: *B1387193*

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An In-depth Technical Guide to **1,3-Dibromo-2-fluoro-4-nitrobenzene**: Properties, Synthesis, and Reactivity for Advanced Research

Introduction

1,3-Dibromo-2-fluoro-4-nitrobenzene is a poly-substituted aromatic compound of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science. Its chemical architecture, featuring two bromine atoms, a fluorine atom, and a potent electron-withdrawing nitro group, provides a versatile platform for constructing complex molecular frameworks. The strategic placement of these functional groups allows for a range of selective chemical transformations, making it a valuable building block for drug discovery and the development of novel functional materials.

This technical guide offers a comprehensive exploration of the physical and chemical properties of **1,3-Dibromo-2-fluoro-4-nitrobenzene** (CAS No. 557789-62-5). We will delve into its spectroscopic signature, propose a robust synthetic pathway with detailed experimental considerations, analyze its reactivity profile in key organic reactions, and discuss its potential applications, particularly within the realm of drug development. This document is intended to serve as a practical resource for scientists, providing both foundational knowledge and actionable insights for leveraging this compound in advanced research endeavors.

Part 1: Core Physicochemical and Spectroscopic Properties

The unique substitution pattern of **1,3-Dibromo-2-fluoro-4-nitrobenzene** dictates its physical characteristics and chemical behavior. A summary of its core properties is presented below.

Data Presentation: Physical and Chemical Properties

Property	Value	Source(s)
CAS Number	557789-62-5	
Molecular Formula	C ₆ H ₂ Br ₂ FNO ₂	
Molecular Weight	298.89 g/mol	
Appearance	Expected to be a crystalline solid, likely yellow, similar to related nitroaromatics.	
Melting Point	Not explicitly reported; isomers like 3-bromo-4-fluoro-nitrobenzene melt at 59 °C.	
Boiling Point	Not explicitly reported; isomers like 4-bromo-1-fluoro-2-nitrobenzene boil at 240-241 °C.	
Solubility	Expected to have low solubility in water and good solubility in common organic solvents such as dichloromethane, ethyl acetate, and acetone.	
XLogP3	3.2	
Topological Polar Surface Area	45.8 Å ²	

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for confirming the identity and purity of **1,3-Dibromo-2-fluoro-4-nitrobenzene**. Based on its structure and data from analogous compounds, the following spectral features are anticipated:

- ^1H NMR: The spectrum will exhibit two signals in the aromatic region, both appearing as doublets due to coupling with each other. The proton ortho to the nitro group will be significantly downfield-shifted compared to the proton ortho to the fluorine atom.
- ^{13}C NMR: The spectrum will show six distinct signals for the aromatic carbons, as the molecule is asymmetric. Carbons directly attached to the electronegative substituents (Br, F, NO_2) will have characteristic chemical shifts. For example, the carbon attached to the fluorine will show a large one-bond C-F coupling constant.
- ^{19}F NMR: A single resonance is expected. Its chemical shift will be influenced by the adjacent bromine and the meta nitro group.
- IR Spectroscopy: Key vibrational bands will confirm the presence of the functional groups:
 - $\sim 1530\text{ cm}^{-1}$ and $\sim 1350\text{ cm}^{-1}$ for the asymmetric and symmetric stretching of the nitro group (NO_2).
 - $\sim 1200\text{--}1300\text{ cm}^{-1}$ for the C-F stretch.
 - $\sim 3100\text{--}3000\text{ cm}^{-1}$ for aromatic C-H stretching.
- Mass Spectrometry (MS): The molecular ion peak (M^+) will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (^{79}Br and ^{81}Br), resulting in a triplet of peaks (M, M+2, M+4) with an approximate intensity ratio of 1:2:1.

Part 2: Synthesis and Purification

While multiple synthetic routes to substituted fluoronitrobenzenes exist, a common and effective strategy involves the direct halogenation of a suitable precursor. The following section outlines a predictive protocol for the synthesis of **1,3-Dibromo-2-fluoro-4-nitrobenzene**.

Experimental Protocol: Synthesis via Bromination

This proposed synthesis involves the direct dibromination of 2-fluoro-4-nitroaniline followed by a Sandmeyer reaction to replace the amino group with a bromine atom. An alternative, more direct route could be the selective bromination of 1-fluoro-3-nitrobenzene, though this may present regioselectivity challenges.

Rationale: The electron-donating amino group in 2-fluoro-4-nitroaniline activates the ring towards electrophilic substitution, directing the incoming bromine electrophiles to the positions ortho and para to itself (C3 and C5). The subsequent Sandmeyer reaction is a reliable method for converting an arylamine into an aryl bromide.

Step 1: Dibromination of 2-fluoro-4-nitroaniline

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2-fluoro-4-nitroaniline (1.0 eq) in glacial acetic acid.
- **Reagent Addition:** Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (2.1 eq) in glacial acetic acid via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for
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